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Compound of Interest

Compound Name:
N-(2-Aminophenyl)-2-

methylpropanamide

CAS No.: 255735-87-6

Cat. No.: B1284539

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-Aminophenyl)-2-methylpropanamide is an organic compound featuring a core structure

of o-phenylenediamine acylated with an isobutyryl group. While specific research on this exact

molecule is not extensively documented in publicly available literature, its structural motifs—the

o-phenylenediamine core and the amide linkage—are present in a wide array of biologically

active compounds. This guide will provide a comprehensive overview of N-(2-Aminophenyl)-2-
methylpropanamide, including its synthesis, physicochemical properties, and characterization.

Furthermore, we will explore its potential biological activities and applications by drawing

parallels with structurally related molecules.

The o-phenylenediamine scaffold is a key building block in medicinal chemistry, forming the

basis for numerous heterocyclic compounds with diverse pharmacological activities, including

anticancer and antimicrobial properties. The amide functional group is also a cornerstone of

many pharmaceutical agents, contributing to their metabolic stability and target-binding
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interactions. The combination of these two features in N-(2-Aminophenyl)-2-
methylpropanamide makes it a molecule of significant interest for further investigation.

Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Aminophenyl)-2-
methylpropanamide is presented in the table below.

Property Value Source

CAS Number 255735-87-6 [Vendor Information]

Molecular Formula C₁₀H₁₄N₂O [Calculated]

Molecular Weight 178.23 g/mol [Calculated]

Appearance Solid (predicted) -

Melting Point Not available -

Boiling Point Not available -

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and alcohols

(predicted)

-

Synthesis of N-(2-Aminophenyl)-2-
methylpropanamide
The synthesis of N-(2-Aminophenyl)-2-methylpropanamide can be readily achieved through

the acylation of o-phenylenediamine with a suitable isobutyrylating agent. A common and

effective method involves the use of isobutyryl chloride in the presence of a base to neutralize

the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acylation
This protocol describes a general procedure for the synthesis of N-(2-Aminophenyl)-2-
methylpropanamide.
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Materials:

o-Phenylenediamine

Isobutyryl chloride

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Triethylamine (TEA) or pyridine

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve o-phenylenediamine (1 equivalent) in anhydrous DCM or THF.

Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the

mixture to 0 °C in an ice bath.

Acylating Agent Addition: Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred

solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by adding a saturated solution

of sodium bicarbonate. Separate the organic layer.

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
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Washing: Combine the organic layers and wash with brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium

sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure N-(2-Aminophenyl)-2-methylpropanamide.

Synthetic Workflow Diagram

o-Phenylenediamine

Acylation Reaction
(0°C to RT)

Isobutyryl Chloride

Triethylamine / Pyridine Base

DCM / THF Solvent

Aqueous Workup
(NaHCO₃, Brine) Column Chromatography N-(2-Aminophenyl)-2-

methylpropanamide

Click to download full resolution via product page

Caption: Synthetic workflow for N-(2-Aminophenyl)-2-methylpropanamide.

Spectroscopic Characterization
While experimental spectra for N-(2-Aminophenyl)-2-methylpropanamide are not readily

available, its characteristic spectroscopic features can be predicted based on its structure and

data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

o-phenylenediamine ring, the methine and methyl protons of the isobutyryl group, and the

amine and amide protons.

Aromatic Protons: Four signals in the aromatic region (typically δ 6.5-7.5 ppm),

corresponding to the four protons on the benzene ring. The coupling patterns will depend on

their relative positions.

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the

solvent and concentration.

Amide Proton (-NH-): A singlet or a broad signal, typically in the downfield region (δ 7.5-9.0

ppm).

Isobutyryl Methine Proton (-CH-): A septet (or multiplet) due to coupling with the six methyl

protons.

Isobutyryl Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the

aromatic carbons, and the aliphatic carbons of the isobutyryl group.

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

Aliphatic Carbons: Signals for the methine and methyl carbons of the isobutyryl group in the

upfield region.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the N-H and C=O

functional groups.

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine (-NH₂), and a band around 3300 cm⁻¹ for
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the secondary amide (-NH-).

C=O Stretching: A strong absorption band in the region of 1640-1680 cm⁻¹ characteristic of

an amide carbonyl group.

N-H Bending: A band around 1600-1650 cm⁻¹ for the primary amine and around 1520-1570

cm⁻¹ for the secondary amide.

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation

patterns.

Molecular Ion Peak: A peak at m/z = 178.

Fragmentation: Common fragmentation pathways for amides include alpha-cleavage and

McLafferty rearrangement. Expected fragments would correspond to the loss of the

isobutyryl group and fragmentation of the o-phenylenediamine ring.

Potential Biological Activities and Applications
The structural components of N-(2-Aminophenyl)-2-methylpropanamide suggest several

potential areas of biological activity.

Anticancer Potential
Derivatives of o-phenylenediamine have been investigated for their anticancer properties.[1]

These compounds can act through various mechanisms, including the inhibition of kinases,

induction of apoptosis, and cell cycle arrest. The presence of the o-phenylenediamine core in

N-(2-Aminophenyl)-2-methylpropanamide makes it a candidate for screening as a potential

anticancer agent.

Antimicrobial Activity
The o-phenylenediamine moiety is also found in compounds with antimicrobial activity.[2][3]

These derivatives have shown efficacy against a range of bacteria and fungi. The mechanism
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of action can involve the disruption of cell membrane integrity or the inhibition of essential

enzymes. Therefore, N-(2-Aminophenyl)-2-methylpropanamide could be explored for its

potential as a novel antimicrobial agent.

Signaling Pathway Diagram (Hypothetical)

N-(2-Aminophenyl)-2-
methylpropanamide

Potential Target
(e.g., Kinase, Bacterial Enzyme)

Inhibition

Downstream Signaling Pathway

Blocks

Biological Response
(e.g., Apoptosis, Bacterial Death)

Leads to

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for N-(2-Aminophenyl)-2-methylpropanamide.

Conclusion
N-(2-Aminophenyl)-2-methylpropanamide is a readily synthesizable molecule that holds

promise for further investigation in the fields of medicinal chemistry and drug discovery. Its core

structure, shared with known biologically active compounds, suggests potential for anticancer

and antimicrobial activities. This technical guide provides a foundational understanding of its

synthesis, characterization, and potential applications, serving as a valuable resource for

researchers interested in exploring the therapeutic potential of this and related compounds.
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Further experimental studies are warranted to fully elucidate its chemical and biological

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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